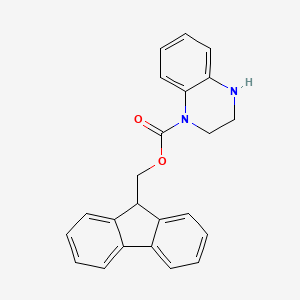

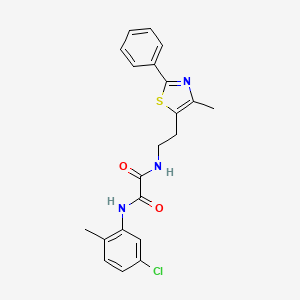

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and quinoxaline, a heterocyclic compound. The fluorene moiety is often used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties . Quinoxaline derivatives are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely feature the three-ringed structure of fluorene attached to the bicyclic structure of quinoxaline via a methylene bridge and a carboxylate group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and quinoxaline moieties. Fluorene is known to undergo electrophilic aromatic substitution reactions . Quinoxaline can participate in various reactions such as N-alkylation, reduction, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its fluorene and quinoxaline moieties. For example, fluorene is a solid at room temperature and has a high melting point . Quinoxaline is also a solid and is soluble in common organic solvents .Scientific Research Applications

Peptide Synthesis

The fluorenylmethoxy group, which is part of the compound’s structure, is commonly used in peptide synthesis . It acts as a protecting group for the amine functionality during the synthesis process. This is crucial because it allows for the selective formation of peptide bonds without unwanted side reactions.

Charge Transfer Complexes

This compound is involved in the formation of charge transfer complexes with 9-Methyl-9H-Carbazole . These complexes are significant in the study of electronic materials due to their potential applications in organic semiconductor devices, organic light-emitting diodes, and organic photoelectric elements.

Medicinal Chemistry

In medicinal chemistry, the compound is listed as a building block for the synthesis of more complex molecules . It can be used to create a variety of compounds that may have potential therapeutic applications, although specific uses in medicine are not detailed in the available literature.

Biotechnology

In biotechnology, the compound serves as a precursor for various synthetic pathways . Its stability and reactivity make it suitable for creating complex molecules that can be used in research and development within the biotechnological sector.

Materials Science

The compound’s derivatives, such as 9-fluorenones, can be synthesized and have applications in materials science . These derivatives are investigated for their use in organic materials, semiconductors, optoelectronics, and other areas that require specialized molecular structures with unique properties.

Analytical Chemistry

In analytical chemistry, the compound can be used for the derivatization of other molecules, enhancing their detection and measurement . This is particularly useful in high-performance liquid chromatography (HPLC) and other analytical techniques where precise measurement of compounds is required.

Future Directions

The future research directions would likely involve exploring the potential applications of this compound in various fields such as pharmaceuticals, agrochemicals, and materials science. This could involve testing its biological activity, studying its reactivity, or investigating its physical properties .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNBLSLIYIFDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)

![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)

![Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)

![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)